molecular formula C20H16FN3O3S B2970121 2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893291-12-8

2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2970121
CAS RN: 893291-12-8
M. Wt: 397.42
InChI Key: JVFPBHVGOTZWEG-UHFFFAOYSA-N
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Description

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .

Scientific Research Applications

Multicomponent Synthesis

The compound and its derivatives have been synthesized via multicomponent interactions, demonstrating the versatility and efficiency of such methods in creating complex molecules. For instance, Lega et al. (2016) reported on the peculiarities of multicomponent synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, highlighting the formation of stable triethylammonium salts as a competitive process to the formation of 2-amino-4H-pyrans. This work underscores the nuanced chemistry involved in synthesizing these compounds and the potential for controlling reaction selectivity to produce desired outcomes (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Antimicrobial Activity

Another critical area of research is evaluating the antimicrobial properties of these compounds. Lega et al. (2017) synthesized 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and tested them for antibacterial and antifungal activities, revealing their potential as antimicrobial agents (Lega, Chernykh, Zaprutko, Gzella, & Shemchuk, 2017).

Anticancer Potential

The potential anticancer properties of derivatives have also been explored. Nimbalkar et al. (2017) reported the synthesis of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles via a green protocol, highlighting their promising anticancer activity against several human cancer cell lines. This study not only underscores the therapeutic potential of these compounds but also the benefits of using environmentally benign synthesis methods (Nimbalkar, Seijas, Vázquez-Tato, Damale, Sangshetti, & Nikalje, 2017).

Structural and Mechanistic Insights

Research has also focused on the structural characterization and mechanistic understanding of these compounds. For example, Shemchuk et al. (2014) synthesized spirocombined derivatives of 2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide with a 2-oxindole nucleus, providing unique insights into their molecular structure through X-ray diffraction analysis. Such studies are crucial for understanding the properties and potential applications of these compounds (Shemchuk, Lega, Red’kin, Chernykh, Shishkin, & Shishkina, 2014).

Mechanism of Action

Indole derivatives, which are structurally similar, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

While specific future directions for “2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide” are not available, similar compounds continue to be the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers .

properties

IUPAC Name

2-amino-6-ethyl-4-(3-fluorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-2-24-16-9-4-3-8-14(16)18-19(28(24,25)26)17(15(11-22)20(23)27-18)12-6-5-7-13(21)10-12/h3-10,17H,2,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFPBHVGOTZWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=C(S1(=O)=O)C(C(=C(O3)N)C#N)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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